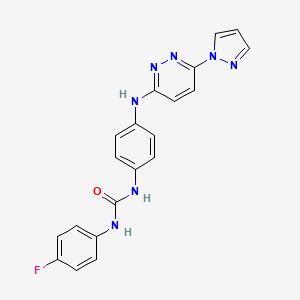
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea is a chemical compound that is widely used in scientific research. It is known for its potential in treating various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Agents in Cancer Research
- Antiproliferative Activity in Non-small Cell Lung Cancer : A study by Bazin et al. (2016) discussed the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas, displaying cytostatic activity against a non-small cell lung cancer cell line. This compound shows potential for the reactivation of mutant p53 in NSCLC-N6-L16 cell lines, suggesting its use in cancer therapy research (Bazin et al., 2016).
Antibacterial Agent Research
- Synthesis for Antibacterial Applications : Research by Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, including pyrazole derivatives, for use as antibacterial agents. This study highlights the potential of such compounds in developing new antibacterial drugs (Azab et al., 2013).
Psoriasis Treatment Research
- Psoriasis Treatment : A study by Li et al. (2016) identified potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, including a pyrazolo[3,4-d]pyrimidine derivative. This compound showed significant antipsoriatic effects in a mouse model, indicating its potential as a drug candidate for psoriasis treatment (Li et al., 2016).
Hydrogel Formation and Rheology
- Hydrogel Formation : Lloyd and Steed (2011) studied 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in forming hydrogels at specific pH levels. The gel's morphology and rheology were anion-dependent, offering insights into tuning physical properties of gels in scientific applications (Lloyd & Steed, 2011).
Phosphodiesterase Inhibition in Neurological Disorders
- Neurological Disorder Treatment : Kunitomo et al. (2014) synthesized a series of pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitors, showing promise for the treatment of schizophrenia. The synthesized compounds, including a pyrazol-1-yl derivative, demonstrated high brain penetration and suppression of symptoms in mice (Kunitomo et al., 2014).
Plant Morphogenesis and Cytokinin-like Activity
- Enhancement of Plant Growth : Ricci and Bertoletti (2009) reviewed urea derivatives like CPPU and TDZ, noting their cytokinin-like activity and use in in vitro plant morphogenesis studies. These compounds enhance adventitious root formation, indicating their potential in agricultural and botanical research (Ricci & Bertoletti, 2009).
Synthesis of Pyrazolo[3,4-d]pyrimidines
- Conversion of Aldehydes to Nitriles : Yoneda and Nagamatsu (1975) researched the thermolysis of 6-(benzylidenehydrazino)uracil derivatives, which led to the synthesis of pyrazolo[3,4-d]pyrimidines. This method provides a way to convert aldehydes to nitriles, useful in organic synthesis (Yoneda & Nagamatsu, 1975).
Antimicrobial and Anticancer Activities
- Antibacterial and Antitumor Properties : Elewa et al. (2021) synthesized new pyridine derivatives, including those with urea derivatives, evaluating them for antibacterial and antitumor activities. This research expands the understanding of the potential medicinal applications of such compounds (Elewa et al., 2021).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN7O/c21-14-2-4-16(5-3-14)24-20(29)25-17-8-6-15(7-9-17)23-18-10-11-19(27-26-18)28-13-1-12-22-28/h1-13H,(H,23,26)(H2,24,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQYCKJJEGPYOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2403322.png)
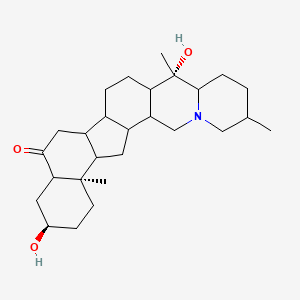

![2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole](/img/structure/B2403325.png)
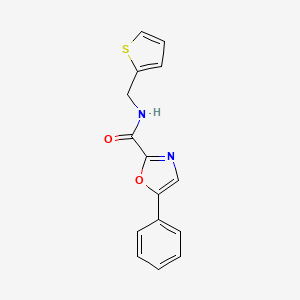
![tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride](/img/structure/B2403332.png)
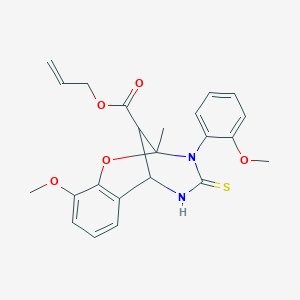

![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403337.png)

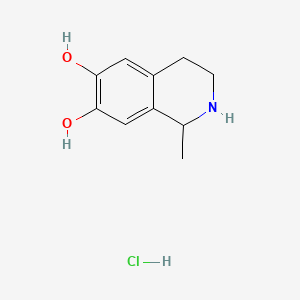
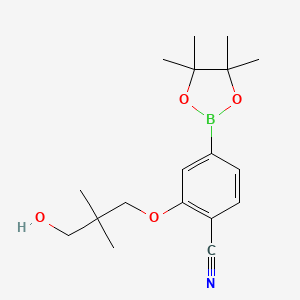
![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2403341.png)
